4-Iodo-5-methylindoline
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Overview
Description
4-Iodo-5-methylindoline is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry. The presence of an iodine atom and a methyl group on the indoline ring makes this compound a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methylindoline can be achieved through several methods. One common approach involves the iodination of 5-methylindoline using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization can help achieve high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-methylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding 5-methylindoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium hydroxide, ammonia, or alkyl halides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoline and indole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
4-Iodo-5-methylindoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Iodo-5-methylindoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-Methylindoline: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
4-Iodoindoline: Lacks the methyl group, which can affect its chemical properties and applications.
Uniqueness
4-Iodo-5-methylindoline is unique due to the presence of both iodine and methyl substituents on the indoline ring. This combination of substituents imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
162100-96-1 |
---|---|
Molecular Formula |
C9H10IN |
Molecular Weight |
259.09 g/mol |
IUPAC Name |
4-iodo-5-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10IN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-3,11H,4-5H2,1H3 |
InChI Key |
LQKBSKFACIAEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NCC2)I |
Origin of Product |
United States |
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